molecular formula C10H13FN2O2 B12842617 Tert-butyl (2-fluoropyridin-3-yl)carbamate

Tert-butyl (2-fluoropyridin-3-yl)carbamate

Cat. No.: B12842617
M. Wt: 212.22 g/mol
InChI Key: QPAZSNGSVRYMDE-UHFFFAOYSA-N
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Description

Tert-butyl (2-fluoropyridin-3-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a fluoropyridine ring

Properties

Molecular Formula

C10H13FN2O2

Molecular Weight

212.22 g/mol

IUPAC Name

tert-butyl N-(2-fluoropyridin-3-yl)carbamate

InChI

InChI=1S/C10H13FN2O2/c1-10(2,3)15-9(14)13-7-5-4-6-12-8(7)11/h4-6H,1-3H3,(H,13,14)

InChI Key

QPAZSNGSVRYMDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=CC=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-fluoropyridin-3-yl)carbamate typically involves the reaction of 2-fluoropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and results in the formation of the desired carbamate product. The general reaction scheme is as follows:

2-Fluoropyridine+tert-Butyl chloroformate+BaseTert-butyl (2-fluoropyridin-3-yl)carbamate\text{2-Fluoropyridine} + \text{tert-Butyl chloroformate} + \text{Base} \rightarrow \text{this compound} 2-Fluoropyridine+tert-Butyl chloroformate+Base→Tert-butyl (2-fluoropyridin-3-yl)carbamate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-fluoropyridin-3-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the carbamate group. Common reagents include hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine yields an aminopyridine derivative.

    Hydrolysis: The major products are the corresponding amine and carbon dioxide.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl (2-fluoropyridin-3-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (2-fluoropyridin-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The fluoropyridine ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate
  • Tert-butyl (4-fluoropyridin-2-yl)carbamate
  • Tert-butyl bis((3-fluoropyridin-2-yl)methyl)carbamate

Uniqueness

Tert-butyl (2-fluoropyridin-3-yl)carbamate is unique due to the specific positioning of the fluorine atom on the pyridine ring, which can influence its reactivity and binding properties. The presence of the tert-butyl group also provides steric hindrance, affecting the compound’s overall stability and solubility.

Biological Activity

Tert-butyl (2-fluoropyridin-3-yl)carbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, incorporating findings from diverse studies.

This compound can be synthesized through various methods, including nucleophilic substitution and coupling reactions. The introduction of the fluorine atom in the pyridine ring is known to enhance the compound's lipophilicity and bioactivity. The fluorine atom often influences the electronic properties of the molecule, potentially improving its interaction with biological targets .

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, a series of pyridine derivatives were evaluated for their in vitro antibacterial activity against various Gram-positive bacteria. Notably, compounds with fluorine substitutions displayed enhanced antibacterial effects compared to their non-fluorinated counterparts. The presence of fluorine is postulated to improve drug binding and penetration through bacterial biofilms .

Table 1: Antibacterial Activity of Pyridine Derivatives

Compound IDMinimum Inhibitory Concentration (MIC)Biofilm Inhibition Concentration (MBIC)
21b0.5 μg/ml0.5 μg/ml
21d0.25 μg/ml0.5 μg/ml
21f0.75 μg/ml1.0 μg/ml

The introduction of fluorine not only enhances antibacterial activity but also contributes to reduced drug resistance over extended periods, making these compounds promising candidates for further development .

The mechanism by which this compound exerts its antibacterial effects involves interference with bacterial protein synthesis. Molecular docking studies have suggested that these compounds bind effectively to the ribosomal peptidyl transferase center, inhibiting protein synthesis crucial for bacterial growth .

Case Studies and Research Findings

A notable study highlighted the effectiveness of a related compound in treating infections caused by Streptococcus pneumoniae. The compound demonstrated a stable effect on bacterial growth over a period significantly longer than traditional antibiotics, indicating its potential as a novel therapeutic agent .

Another research effort focused on the impact of fluorination on histone deacetylase (HDAC) inhibition, revealing that fluorinated derivatives exhibited varying degrees of potency against different HDAC isoforms. This suggests that this compound could also play a role in epigenetic regulation through HDAC inhibition, although further studies are needed to elucidate this pathway .

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